(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine
Description
(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is a chiral enamine derivative featuring a 3,4,5-trimethoxyphenyl group attached to a prop-2-enylamine backbone. Its amine functionality may enhance solubility compared to phenolic analogs, while the trimethoxyphenyl moiety is known to mediate interactions with biological targets such as tubulin .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9H,1,13H2,2-4H3/t9-/m0/s1 |
InChI Key |
MGKVSZBPSGXJNB-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H](C=C)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and a suitable amine.
Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of allylamines, characterized by a prop-2-enylamine backbone with a trimethoxyphenyl substituent. The synthesis of this compound can be achieved through several methods, including:
- Mizoroki–Heck Reaction : This method involves the oxidative coupling of aryl halides with alkenes in the presence of palladium catalysts, providing a pathway to synthesize various substituted allylamines .
- One-Pot Reactions : Recent studies have demonstrated efficient one-pot synthesis routes that combine multiple reaction steps into a single procedure, enhancing yield and reducing reaction time .
Antimicrobial Properties
Research indicates that (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various fungi and bacteria. For instance:
- Antifungal Activity : The compound has demonstrated efficacy against dermatophytes and yeast species such as Candida spp. with minimum inhibitory concentrations (MICs) ranging from 7.8 to 15.6 µg/mL .
- Bactericidal Effects : Its derivatives have been tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth.
Therapeutic Potential
The compound's ability to interact with biological systems suggests potential therapeutic applications:
- Cancer Research : Some studies have explored the use of similar compounds in cancer treatment due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural similarity to known anticancer agents raises interest in its potential as an anti-cancer drug candidate .
- Neurological Disorders : Preliminary findings suggest that compounds with similar structures may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the applications of (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine:
- Case Study on Antifungal Efficacy :
- Investigation into Anticancer Properties :
Biological Activity
(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a prop-2-enylamine backbone with a 3,4,5-trimethoxyphenyl substituent. The methoxy groups contribute to its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to (1S)-1-(3,4,5-trimethoxyphenyl)prop-2-enylamine exhibit significant antimicrobial activity. For instance, studies have shown that compounds with methoxy substitutions can enhance the antimicrobial efficacy against various pathogens by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer properties of (1S)-1-(3,4,5-trimethoxyphenyl)prop-2-enylamine have been investigated in vitro. It has been found to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The presence of multiple methoxy groups is believed to enhance its ability to penetrate cellular membranes and interact with intracellular targets .
The proposed mechanism of action for (1S)-1-(3,4,5-trimethoxyphenyl)prop-2-enylamine involves:
- Receptor Binding: The compound may act as a ligand for specific receptors involved in cell signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes critical for cancer cell proliferation or microbial growth.
- Intracellular Signaling Modulation: By modulating signaling pathways such as MAPK or PI3K/Akt, it can influence cell survival and apoptosis .
Study on Antimicrobial Efficacy
A study conducted on various derivatives of trimethoxyphenyl compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that increasing the number of methoxy groups enhanced the overall potency against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| A | 25 µg/mL | 30 µg/mL |
| B | 15 µg/mL | 20 µg/mL |
| C (target compound) | 10 µg/mL | 12 µg/mL |
Study on Anticancer Properties
In a recent study evaluating the anticancer effects of (1S)-1-(3,4,5-trimethoxyphenyl)prop-2-enylamine on human breast cancer cells (MCF-7), the compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM, indicating potent anticancer activity .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 45 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Combretastatin A-4 and Derivatives
Combretastatin A-4 (CA-4), isolated from Combretum caffrum, is a potent tubulin-binding antineoplastic agent with a stilbene scaffold (two aromatic rings connected by a double bond) and a 3,4,5-trimethoxyphenyl group . Key differences include:
- Core Structure : CA-4 has a stilbene backbone, whereas the target compound features a propenylamine chain.
- Functional Groups: CA-4 contains a phenol group (3'-OH), while the target compound replaces this with a primary amine (-NH₂).
Solubility and Stability
CA-4’s poor water solubility (<1 µg/mL) necessitated prodrug development, such as phosphate salts (e.g., CA-4P, sodium salt 1n), which improve solubility to >10 mg/mL . The amine group in (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine may confer inherent solubility advantages through salt formation (e.g., hydrochloride or sulfate salts) without requiring prodrug modification.
Other Trimethoxyphenyl-Containing Analogs
Compounds with 3,4,5-trimethoxyphenyl groups often exhibit antimitotic activity. Comparisons include:
| Compound | Core Structure | Key Functional Group | Solubility (mg/mL) | IC₅₀ (Tubulin) | Notes |
|---|---|---|---|---|---|
| Combretastatin A-4 | Stilbene | Phenol | <0.001 | 1–2 nM | Requires prodrugs (e.g., CA-4P) |
| CA-4P (Sodium Salt 1n) | Stilbene-phosphate | Phosphate ester | >10 | 3–5 nM | Improved solubility/stability |
| Target Compound | Propenylamine | Primary amine | Not reported | Not reported | Potential salt-forming ability |
Hydrogen Bonding and Crystal Packing
The amine group in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (lone pair), contrasting with CA-4’s phenol (O-H donor). This difference may influence:
Q & A
Q. What are the recommended synthetic routes for (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine, and how can reaction conditions be optimized for higher enantiomeric purity?
Methodological Answer: A common approach involves alkylation-amination sequences analogous to methods used for structurally similar amines (e.g., 2-(3,5-dimethylphenoxy)-1-methyl-ethylamine). For example:
- Step 1 : React 3,4,5-trimethoxybenzaldehyde with a propargylating agent (e.g., propargyl bromide) under basic conditions (K₂CO₃, DMF) to form the α,β-unsaturated aldehyde.
- Step 2 : Perform reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve enantioselectivity .
Optimization Tips : - Vary temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading (1–5 mol%) to improve yield and enantiomeric excess (ee).
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm ee via chiral HPLC (Chiralpak AD-H column) .
Q. What analytical techniques are critical for verifying the structural integrity and stereochemical configuration of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3, C4, C5) and allylic proton coupling (J = 10–12 Hz for trans-configuration).
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in ethanol/water mixtures (slow evaporation) .
- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and fragmentation patterns.
- Chiral Chromatography : Compare retention times with racemic mixtures to confirm enantiopurity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer: Contradictions often arise from sample degradation , impurities , or assay variability .
- Step 1 : Validate purity via HPLC (>98%) and quantify residual solvents (GC-MS).
- Step 2 : Test stability under assay conditions (e.g., pH, temperature). For example, organic degradation rates increase with temperature (as seen in wastewater studies), so use continuous cooling to stabilize samples .
- Step 3 : Standardize biological assays (e.g., IC₅₀ measurements) using a reference inhibitor and replicate experiments across independent labs .
Q. What strategies are effective for enhancing the compound’s stability during long-term storage in experimental settings?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
- Lyophilization : For hygroscopic samples, lyophilize and store as a stable powder.
- Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 6 months) and track degradation via HPLC.
Caution : Degradation products (e.g., oxidized amines) may introduce experimental artifacts; always request updated SDS for aged samples .
Q. How can enantioselective synthesis be scaled without compromising stereochemical integrity?
Methodological Answer:
- Catalyst Screening : Test chiral ligands (e.g., Jacobsen’s salen complexes) in asymmetric hydrogenation to improve turnover number (TON).
- Flow Chemistry : Use continuous-flow reactors to maintain precise temperature control and reduce racemization during scale-up.
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR to monitor ee in real-time .
Q. What computational tools aid in predicting the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., enzymes) using software like GROMACS or AMBER.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
- Step 1 : Rule out solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent shifts.
- Step 2 : Compare with literature data for analogous compounds (e.g., 3,4,5-trimethoxy-substituted aromatics).
- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
Q. What experimental controls are essential when studying the compound’s in vitro pharmacological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
